As an alkane, 13,17-Dimethylnonacosane is classified under saturated hydrocarbons, which are compounds consisting entirely of single bonds between carbon atoms. This classification impacts its reactivity and physical properties, making it relatively stable compared to unsaturated hydrocarbons.
The synthesis of 13,17-Dimethylnonacosane can be achieved through several methods:
The choice of reagents and conditions during synthesis significantly influences the yield and purity of 13,17-Dimethylnonacosane. Careful control over reaction parameters is essential for optimizing these synthetic routes.
The molecular structure of 13,17-Dimethylnonacosane features a long carbon chain with two methyl substituents. The structural representation can be expressed using various notations:
InChI=1S/C31H64/c1-5-7-9-11-13-15-17-19-21-23-26-30(3)28-25-29-31(4)27-24-22-20-18-16-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3
CCCCCCCCCCCCCCC(C)CC(C)CCCCCCCCCCCC
.
The molecular weight is approximately 436.84 g/mol, with a boiling point that reflects its long-chain hydrocarbon nature. The detailed structural analysis can be visualized using three-dimensional modeling software for better understanding.
13,17-Dimethylnonacosane undergoes various chemical reactions typical for alkanes:
The reaction conditions such as temperature, pressure, and catalyst presence significantly influence these chemical transformations.
In biological systems, 13,17-Dimethylnonacosane interacts primarily with lipid membranes and proteins due to its hydrophobic nature. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Research indicates that this compound may act as a pheromone in certain insect species by binding to specific receptors on their antennae, triggering behavioral responses related to mating or aggregation .
Key physical properties include:
Property | Value |
---|---|
Molecular Formula | C31H64 |
Molecular Weight | 436.84 g/mol |
State | Solid |
Melting Point | Not specified |
Boiling Point | Not specified |
As a saturated hydrocarbon:
13,17-Dimethylnonacosane has several applications across different fields:
This compound's unique structural features make it valuable for various scientific inquiries and industrial applications.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0